2,4-Pteridinediamine, 6-(phenoxymethyl)-
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Overview
Description
2,4-Pteridinediamine, 6-(phenoxymethyl)- is a chemical compound with the molecular formula C13H12N6O. It is known for its unique structure, which includes a pteridine core substituted with a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-(phenoxymethyl)- typically involves the reaction of pteridine derivatives with phenoxymethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of 2,4-Pteridinediamine, 6-(phenoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Pteridinediamine, 6-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pteridine oxides, while reduction produces reduced pteridine derivatives. Substitution reactions result in various substituted pteridines .
Scientific Research Applications
2,4-Pteridinediamine, 6-(phenoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pteridinediamine, 6-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Pteridinediamine: Lacks the phenoxymethyl group, resulting in different reactivity and applications.
6-Methyl-2,4-Pteridinediamine: Substituted with a methyl group instead of phenoxymethyl, leading to variations in chemical behavior.
6-(Methoxymethyl)-2,4-Pteridinediamine: Contains a methoxymethyl group, which alters its chemical properties compared to the phenoxymethyl derivative.
Uniqueness
2,4-Pteridinediamine, 6-(phenoxymethyl)- is unique due to its phenoxymethyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57963-57-2 |
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Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-(phenoxymethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C13H12N6O/c14-11-10-12(19-13(15)18-11)16-6-8(17-10)7-20-9-4-2-1-3-5-9/h1-6H,7H2,(H4,14,15,16,18,19) |
InChI Key |
AAVNOHSYACQWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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